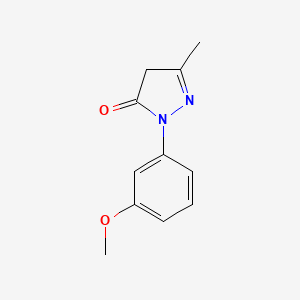
3H-Pyrazol-3-one, 2,4-dihydro-2-(3-methoxyphenyl)-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, in particular, features a methoxy group attached to a phenyl ring, which is further connected to a pyrazolone core.
准备方法
The synthesis of 1-(3-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3-methoxybenzaldehyde with methylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
化学反应分析
1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone products.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted pyrazolone derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and has been studied for its antimicrobial and anti-inflammatory properties.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(3-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of microbial growth. The exact molecular targets and pathways involved may vary depending on the specific application and context.
相似化合物的比较
1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one: Lacks the methoxy group, which may result in different biological activities and chemical reactivity.
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one: The methoxy group is positioned differently, which can affect its interaction with molecular targets and its overall properties.
1-(3-Hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one: The presence of a hydroxy group instead of a methoxy group can lead to different chemical reactivity and biological effects.
生物活性
3H-Pyrazol-3-one, 2,4-dihydro-2-(3-methoxyphenyl)-5-methyl- (CAS No. 60798-09-6) is a member of the pyrazolone class of compounds, which are known for their diverse biological activities. This compound features a methoxy group on a phenyl ring and has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer fields.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 2-(3-methoxyphenyl)-5-methyl-4H-pyrazol-3-one |
| InChI Key | UGUFALKCBVCZNF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=O)C1)C2=CC(=CC=C2)OC |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial properties. The methoxy group enhances the lipophilicity of the compound, potentially increasing its interaction with biological membranes and targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolone compounds exhibit significant antimicrobial activity. For instance, a study evaluating various pyrazole derivatives reported that compounds with similar structures showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
Research has indicated that pyrazolone derivatives exhibit promising anticancer properties. In vitro studies have shown that compounds containing the pyrazolone scaffold can inhibit the growth of several cancer cell types, including lung, breast, and colorectal cancers. For example:
- Compounds based on the pyrazolone structure demonstrated IC50 values in the range of 3.79 µM to 42.30 µM against various cancer cell lines .
- Specific derivatives have shown significant cytotoxic effects against HepG2 liver cancer cells with IC50 values as low as 0.71 µM .
Case Study 1: Antimicrobial Evaluation
A series of pyrazolone derivatives were synthesized and evaluated for their antimicrobial properties. The study found that certain derivatives exhibited potent activity against a range of bacterial strains, with notable inhibition zones observed during testing.
Case Study 2: Anticancer Screening
In another investigation, a library of pyrazolone compounds was screened against multiple cancer cell lines (e.g., MCF7 for breast cancer). The results indicated that several compounds induced apoptosis in cancer cells, highlighting their potential as effective anticancer agents .
Comparative Analysis
The biological activity of 3H-Pyrazol-3-one can be compared with other similar compounds:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one | 0.22 - 0.25 μg/mL | 3.79 - 42.30 µM |
| 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one | Similar efficacy | Higher IC50 values |
属性
CAS 编号 |
60798-09-6 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
2-(3-methoxyphenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-8-6-11(14)13(12-8)9-4-3-5-10(7-9)15-2/h3-5,7H,6H2,1-2H3 |
InChI 键 |
UGUFALKCBVCZNF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















